

# Fulacimstat bleeding risk comparison tPA anticoagulants

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## Compound Focus: Fulacimstat

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## Mechanism of Action and Theoretical Bleeding Risk

The table below summarizes the core mechanisms and available safety data for each therapy, which explains their fundamental differences in bleeding risk profiles.

Therapy	Mechanism of Action	Theoretical Bleeding Risk	Available Safety Data Summary
<b>Fulacimstat</b>	Inhibits chymase within thrombi, enhancing endogenous plasmin activity; acts locally on fibrin-rich clots [1] [2].	<b>Low</b> - Preclinical models show clot lysis without affecting bleeding time or hemostasis [1] [2].	<b>Preclinical &amp; Phase IIa Safety:</b> Well-tolerated in heart failure patients post-MI, but no specific bleeding risk reported in clinical trials [3].
<b>tPA (Alteplase)</b>	Thrombolytic; systemically activates plasminogen to plasmin, breaking down fibrin in clots throughout bloodstream [4].	<b>High</b> - Systemic fibrinolysis increases hemorrhage risk, particularly intracranial hemorrhage (ICH) [4].	<b>Clinical Evidence:</b> ICH occurred in 6.8%-10.1% of stroke patients; recent data shows lower risk in patients on DOACs [4].

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DOACs (Apixaban, Rivaroxaban, etc.)	Systemically inhibit specific coagulation factors (Factor Xa or thrombin) [5] [6].	<b>Moderate to High</b> - Systemic anticoagulation inherently increases bleeding risk [5] [6].	<b>Real-World Evidence:</b> Major bleeding risk varies; gastrointestinal bleeding risk is higher with dabigatran/rivaroxaban vs. VKAs [5] [6].

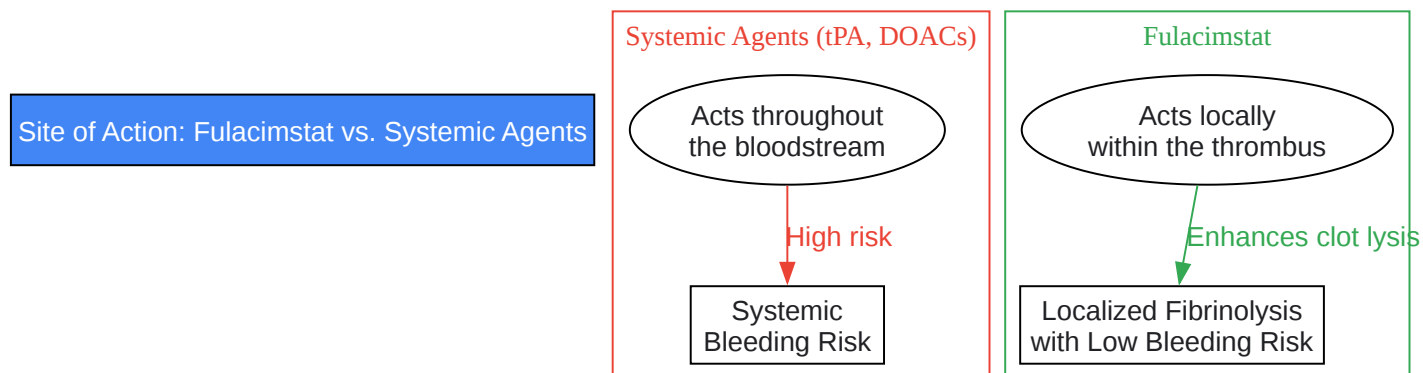
## Fulacimstat: Detailed Experimental Data

The investigation of **fulacimstat**'s safety and efficacy has followed a structured path from preclinical discovery to early-phase clinical trials.

- **Preclinical Experimental Protocols:** The foundational data on **fulacimstat**'s low bleeding risk comes from **in vivo models of thrombosis**. In these studies, researchers used mouse models with a knockout of the mMCP4 gene (a close ortholog of human chymase) and wild-type mice treated with the chymase inhibitor TY-51469. The key outcome measures were:
  - **Thrombus Size:** Measured in vessels like the vena cava.
  - **Bleeding Time:** Typically assessed using models like the tail bleeding time assay.
  - **Fibrinolysis:** Confirmed through LC-MS analysis showing chymase cleaves and inactivates plasmin within the thrombus [1].
  - **Results:** The knockout mice and inhibitor-treated animals were protected from thrombosis and showed accelerated clot lysis, crucially **without prolonging bleeding time** [1] [2].
- **Clinical Trial Protocols (CHIARA MIA 2):** Following preclinical work, the **CHIARA MIA 2 trial** was a multicenter, randomized, double-blind, placebo-controlled Phase IIa study. It investigated the effects of **fulacimstat** on cardiac remodeling in 107 patients with left ventricular dysfunction following a ST-elevation myocardial infarction (STEMI).
  - **Primary Endpoints:** The study focused on changes in left ventricular function and infarct size after 6 months of treatment, not bleeding as a primary outcome.
  - **Safety Findings:** The trial concluded that **fulacimstat** was **safe and well-tolerated** in this patient population, though it showed no significant effect on the primary cardiac endpoints [3].

## Comparative Analysis of Available Data

The diagram below illustrates the fundamental difference in the site of action between **fulacimstat** and systemic agents, which underlies their distinct bleeding risk profiles.



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## Knowledge Gaps and Research Status

- **Fulacimstat:** Research has pivoted; initial focus was on cardiac remodeling where it proved safe but ineffective [3]. The new potential in thrombosis is based on compelling **preclinical data**, but clinical trials to confirm its efficacy and low bleeding risk in this setting are still needed [1] [2].
- **tPA and DOACs:** The recent real-world study suggesting tPA is safer in DOAC patients [4] challenges current guidelines. This represents a significant **evidence gap** between clinical practice and evolving real-world data, highlighting an area for immediate further investigation.

In summary, **fulacimstat** presents a novel mechanism with a preclinical promise of low bleeding risk, while tPA and DOACs have well-documented, higher bleeding risks in clinical use. The most critical missing piece of evidence is a direct clinical trial comparing **fulacimstat** to these established agents in an acute thrombosis setting.

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